6-Bromoindoline-2-carboxylic acid
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Overview
Description
6-Bromoindoline-2-carboxylic acid is a brominated derivative of indole, a significant heterocyclic compound. This compound is characterized by the presence of a bromine atom at the 6th position of the indole ring and a carboxylic acid group at the 2nd position. It has the molecular formula C9H6BrNO2 and a molecular weight of 240.05 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoindoline-2-carboxylic acid typically involves the bromination of indoline-2-carboxylic acid. One common method is the electrophilic aromatic substitution reaction, where indoline-2-carboxylic acid is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 6-Bromoindoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromoindoline-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Bromoindoline-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit certain tyrosine kinases, which are involved in cell signaling pathways related to cancer . The bromine atom and carboxylic acid group play crucial roles in binding to the target molecules and modulating their activity.
Comparison with Similar Compounds
6-Bromoindole: Lacks the carboxylic acid group, making it less polar and potentially less reactive in certain chemical reactions.
Indoline-2-carboxylic acid: Lacks the bromine atom, which may reduce its biological activity compared to the brominated derivative.
5-Bromoindole-2-carboxylic acid: Similar structure but with the bromine atom at the 5th position, which can lead to different chemical and biological properties
Uniqueness: 6-Bromoindoline-2-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. The specific positioning of these functional groups allows for targeted interactions in synthetic and biological applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
6-bromo-2,3-dihydro-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-2,4,8,11H,3H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJZZFYVMWJPHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C1C=CC(=C2)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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